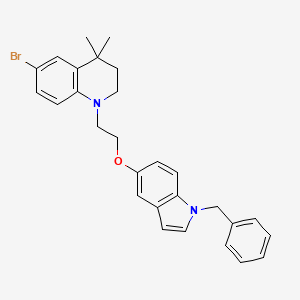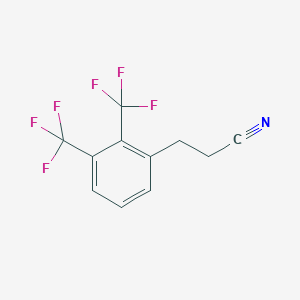![molecular formula C24H17N5O5 B14790048 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is a complex organic compound known for its multifunctional properties. It is primarily used as a dye in various biological and industrial applications due to its vibrant color and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol typically involves the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like chloroform or DMSO and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenols .
Aplicaciones Científicas De Investigación
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol is widely used in scientific research due to its versatile properties:
Mecanismo De Acción
The mechanism of action of 2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol involves its interaction with various molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. It can also bind to specific proteins and enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and in biochemical studies.
4-(2,4-Dinitroanilino)phenol: Another similar compound used as a dye in biological and industrial applications.
Uniqueness
2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its stability and vibrant color make it particularly useful in various applications, from scientific research to industrial processes .
Propiedades
Fórmula molecular |
C24H17N5O5 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
2-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-6-phenylphenol |
InChI |
InChI=1S/C24H17N5O5/c30-24-20(16-5-2-1-3-6-16)7-4-8-22(24)27-26-18-11-9-17(10-12-18)25-21-14-13-19(28(31)32)15-23(21)29(33)34/h1-15,25,30H |
Clave InChI |
WUWQEJSVAWVZHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)
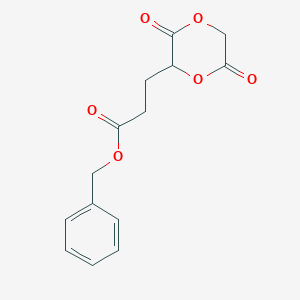
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
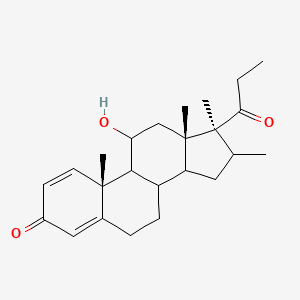
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
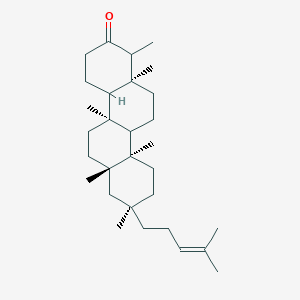

![tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B14790031.png)
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
